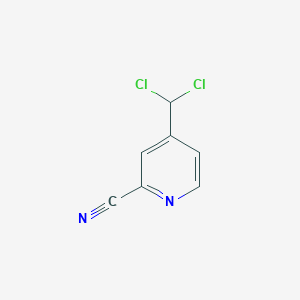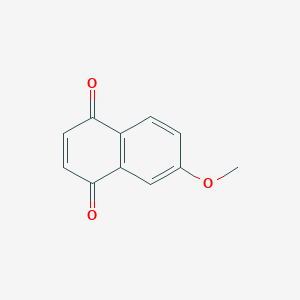
8-Methoxy-2,4-dimethylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2,4-dimethylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. The molecular formula of this compound is C11H12N2O, and it has a molecular weight of 188.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,4-dimethylquinazoline typically involves the use of 2-methoxybenzonitrile as a starting material. The synthetic route includes several steps such as hydrolysis, reduction, halogenation, and substitution reactions. For instance, the hydrolysis of 2-methoxybenzonitrile followed by reduction and halogenation can yield intermediates that are further reacted to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound can be achieved using microwave-assisted synthesis. This method is preferred due to its efficiency, sustainability, and economic benefits. Microwave irradiation accelerates the reaction rates and improves yields compared to conventional heating methods .
化学反応の分析
Types of Reactions: 8-Methoxy-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can produce a variety of functionalized quinazolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated intermediates and nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives, such as quinazoline N-oxides and substituted quinazolines, which have significant biological activities .
科学的研究の応用
8-Methoxy-2,4-dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 8-Methoxy-2,4-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
類似化合物との比較
Quinazoline: The parent compound with a similar structure but without the methoxy and dimethyl substitutions.
2,4-Dimethylquinazoline: Lacks the methoxy group but shares the dimethyl substitutions.
8-Methoxyquinazoline: Contains the methoxy group but lacks the dimethyl substitutions.
Uniqueness: 8-Methoxy-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups enhances its reactivity and potential as a pharmacologically active compound .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
8-methoxy-2,4-dimethylquinazoline |
InChI |
InChI=1S/C11H12N2O/c1-7-9-5-4-6-10(14-3)11(9)13-8(2)12-7/h4-6H,1-3H3 |
InChIキー |
ZYICMVOCFYCGOB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC(=N1)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)





![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)





